Cas no 923467-60-1 (N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide)

N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a benzothiophene core linked to a piperidine-4-carboxamide scaffold via a sulfonyl bridge. Its structural design incorporates a 4-methoxybenzenesulfonyl group, enhancing its potential as a bioactive compound. This molecule exhibits promising physicochemical properties, including moderate solubility and stability, making it suitable for further pharmacological evaluation. The presence of both electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups may contribute to its binding affinity in target interactions. Its modular structure allows for derivatization, facilitating structure-activity relationship studies in medicinal chemistry applications.
N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide structure
923467-60-1 structure
Product name:N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
CAS No:923467-60-1
MF:C21H22N2O4S2
MW:430.540382862091
CID:5448709

N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-benzothiophen-5-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
    • N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
    • Inchi: 1S/C21H22N2O4S2/c1-27-18-3-5-19(6-4-18)29(25,26)23-11-8-15(9-12-23)21(24)22-17-2-7-20-16(14-17)10-13-28-20/h2-7,10,13-15H,8-9,11-12H2,1H3,(H,22,24)
    • InChI Key: CLXHFTDTIQYNAA-UHFFFAOYSA-N
    • SMILES: N1(S(C2=CC=C(OC)C=C2)(=O)=O)CCC(C(NC2C=C3C(=CC=2)SC=C3)=O)CC1

N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2969-0767-15mg
N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
923467-60-1 90%+
15mg
$89.0 2023-04-28
Life Chemicals
F2969-0767-25mg
N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
923467-60-1 90%+
25mg
$109.0 2023-04-28
Life Chemicals
F2969-0767-75mg
N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
923467-60-1 90%+
75mg
$208.0 2023-04-28
Life Chemicals
F2969-0767-1mg
N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
923467-60-1 90%+
1mg
$54.0 2023-04-28
Life Chemicals
F2969-0767-50mg
N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
923467-60-1 90%+
50mg
$160.0 2023-04-28
Life Chemicals
F2969-0767-20μmol
N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
923467-60-1 90%+
20μl
$79.0 2023-04-28
Life Chemicals
F2969-0767-40mg
N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
923467-60-1 90%+
40mg
$140.0 2023-04-28
Life Chemicals
F2969-0767-30mg
N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
923467-60-1 90%+
30mg
$119.0 2023-04-28
Life Chemicals
F2969-0767-100mg
N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
923467-60-1 90%+
100mg
$248.0 2023-04-28
Life Chemicals
F2969-0767-2μmol
N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
923467-60-1 90%+
2μl
$57.0 2023-04-28

N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide Related Literature

Additional information on N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

N-(1-Benzothiophen-5-yl)-1-(4-Methoxybenzenesulfonyl)Piperidine-4-Carboxamide: A Comprehensive Overview

N-(1-Benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS No. 923467-60-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

N-(1-Benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a small molecule with a molecular formula of C23H23N2O3S and a molecular weight of 413.50 g/mol. The compound features a benzothiophene moiety, a methoxybenzenesulfonyl group, and a piperidine carboxamide functional group. These structural elements contribute to its unique pharmacological properties and biological activities.

The benzothiophene ring is a common scaffold in many bioactive compounds due to its ability to modulate various biological targets. The methoxybenzenesulfonyl group adds polarity and enhances the compound's solubility, while the piperidine carboxamide moiety provides additional binding affinity to specific receptors or enzymes. The combination of these functional groups results in a molecule with high chemical stability and favorable pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(1-Benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide has been extensively studied, with several methods reported in the literature. One common approach involves the coupling of 1-benzothiophen-5-amine with 1-(4-methoxybenzenesulfonyl)piperidine-4-carboxylic acid chloride. This reaction typically proceeds under mild conditions using a base such as triethylamine or pyridine to facilitate the formation of the amide bond.

Another synthetic route involves the reaction of 1-benzothiophen-5-carbaldehyde with 1-(4-methoxybenzenesulfonyl)piperidine-4-carboxylic acid hydrazide, followed by oxidation to form the desired amide product. This method offers an alternative pathway for synthesizing the compound with high yield and purity.

Biological Activities

N-(1-Benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide has been investigated for its potential therapeutic applications in various diseases. One of its most notable biological activities is its ability to act as a potent inhibitor of specific enzymes involved in neurodegenerative disorders. For instance, recent studies have shown that this compound effectively inhibits monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.

In addition to its neuroprotective effects, N-(1-Benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide has demonstrated significant anti-cancer properties. Research has indicated that it can selectively target and inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival. Specifically, it has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are frequently dysregulated in various types of cancer.

Clinical Applications and Research Advancements

The potential clinical applications of N-(1-Benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide are currently being explored through preclinical studies and early-stage clinical trials. In preclinical models of Parkinson's disease, this compound has shown promising results in reducing neuroinflammation and protecting dopaminergic neurons from oxidative stress. These findings suggest that it may have therapeutic potential for treating Parkinson's disease and other related neurological disorders.

In the context of cancer therapy, early-stage clinical trials have evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicate that it is well-tolerated with manageable side effects, and some patients have shown partial responses or stable disease progression. Further research is needed to optimize dosing regimens and identify biomarkers that can predict patient response.

Conclusion

N-(1-Benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS No. 923467-60-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers favorable pharmacological properties, making it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its mechanisms of action and clinical utility, paving the way for new treatments for neurological disorders and cancer.

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